molecular formula C9H9NOS B1273167 2,3-Dihydro-1-benzofuran-5-carbothioamide CAS No. 306936-08-3

2,3-Dihydro-1-benzofuran-5-carbothioamide

Cat. No.: B1273167
CAS No.: 306936-08-3
M. Wt: 179.24 g/mol
InChI Key: SOAROQIQNPHLJX-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1-benzofuran-5-carbothioamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby affecting the conduction velocity and reducing sinus node autonomy . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to slow down conduction velocity in myocardial cells suggests its impact on cellular signaling and electrical activity . Additionally, its role in reducing sinus node autonomy indicates potential effects on gene expression and metabolic processes within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of sodium ion channels, thereby modulating the flow of ions across cell membranes . This inhibition leads to changes in cellular electrical activity and can influence various downstream signaling pathways. The compound’s ability to affect enzyme activity and gene expression further underscores its complex molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cardiac function without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit sodium ion channels suggests its involvement in pathways related to ion transport and cellular energy metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . Understanding these interactions is essential for determining the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications Its localization within cells can affect its interactions with biomolecules and its overall biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide typically involves the reaction of 2,3-dihydrobenzofuran with a suitable thiocarbamoylating agent. One common method includes the use of thiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-5-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-1-benzofuran-5-carbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive benzofuran derivatives.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-2,5H,3-4H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAROQIQNPHLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371140
Record name 2,3-Dihydro-1-benzofuran-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-08-3
Record name 2,3-Dihydro-5-benzofurancarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1-benzofuran-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydrobenzo[b]furan-5-thiocarboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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